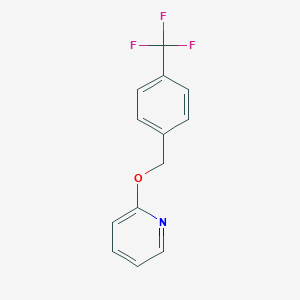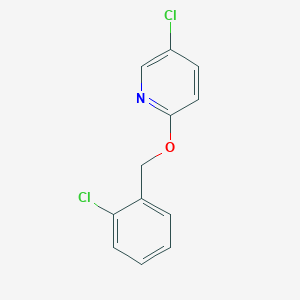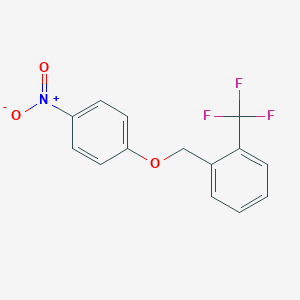![molecular formula C18H23ClN2O2 B275787 N-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B275787.png)
N-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine, also known as CM-156, is a novel compound that has been studied for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the MAPK/ERK, PI3K/Akt, and NF-κB pathways. N-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine has also been shown to inhibit the activity of various enzymes, including COX-2 and MMP-9.
Biochemical and Physiological Effects:
N-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine has been shown to have a variety of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. In cancer research, N-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In inflammation research, N-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine has been shown to reduce the production of pro-inflammatory cytokines and alleviate symptoms of inflammatory diseases. In neurodegenerative disease research, N-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine has been shown to protect neurons from oxidative stress and prevent cognitive decline.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine is its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. Another advantage is its relatively simple synthesis method. However, one limitation of N-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine is its limited availability, which can make it difficult to conduct large-scale experiments.
Zukünftige Richtungen
There are several future directions for N-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine research, including:
1. Further investigation of its mechanism of action, particularly its modulation of signaling pathways and enzyme activity.
2. Exploration of its potential therapeutic applications in other fields, such as cardiovascular disease and metabolic disorders.
3. Development of more efficient synthesis methods to increase its availability for research.
4. Investigation of its potential side effects and toxicity in vivo.
5. Development of analogs and derivatives of N-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine to improve its efficacy and selectivity.
Conclusion:
N-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine is a novel compound that has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. Its mechanism of action involves the modulation of various signaling pathways and enzyme activity. N-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine has a variety of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. While it has advantages such as its potential therapeutic applications and relatively simple synthesis method, its limited availability can be a limitation. There are several future directions for N-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine research, including further investigation of its mechanism of action, exploration of its potential therapeutic applications in other fields, and development of more efficient synthesis methods.
Synthesemethoden
The synthesis of N-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine involves several steps, including the condensation of 3-chloro-2-methylphenylboronic acid with furan-2-carbaldehyde, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by reacting the intermediate with 2-(morpholin-4-yl)ethanamine.
Wissenschaftliche Forschungsanwendungen
N-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation research has demonstrated that N-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine can reduce the production of pro-inflammatory cytokines and alleviate symptoms of inflammatory diseases. In neurodegenerative disease research, N-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine has been shown to protect neurons from oxidative stress and prevent cognitive decline.
Eigenschaften
Molekularformel |
C18H23ClN2O2 |
|---|---|
Molekulargewicht |
334.8 g/mol |
IUPAC-Name |
N-[[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl]-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C18H23ClN2O2/c1-14-16(3-2-4-17(14)19)18-6-5-15(23-18)13-20-7-8-21-9-11-22-12-10-21/h2-6,20H,7-13H2,1H3 |
InChI-Schlüssel |
POMBIJBCDZGKNB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)C2=CC=C(O2)CNCCN3CCOCC3 |
Kanonische SMILES |
CC1=C(C=CC=C1Cl)C2=CC=C(O2)CNCCN3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-{[2-(Trifluoromethyl)benzyl]oxy}phenyl)ethanone](/img/structure/B275707.png)
![1-[(4-Ethoxyphenoxy)methyl]-4-(trifluoromethyl)benzene](/img/structure/B275709.png)



![Methyl 2-[(2-chlorobenzyl)oxy]benzoate](/img/structure/B275716.png)
![Methyl 4-methoxy-2-{[4-(trifluoromethyl)benzyl]oxy}benzoate](/img/structure/B275717.png)
![Methyl 2-[(2-chlorobenzyl)oxy]-4-methoxybenzoate](/img/structure/B275719.png)


![Methyl 2-(acetylamino)-5-{[3-(trifluoromethyl)benzyl]oxy}benzoate](/img/structure/B275724.png)


![1-Bromo-2-[(4-chlorobenzyl)oxy]-3-nitrobenzene](/img/structure/B275729.png)